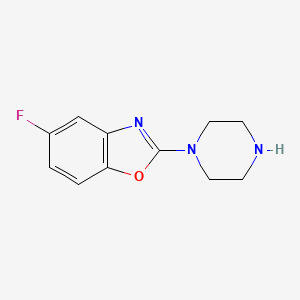

5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole

Description

Properties

Molecular Formula |

C11H12FN3O |

|---|---|

Molecular Weight |

221.23 g/mol |

IUPAC Name |

5-fluoro-2-piperazin-1-yl-1,3-benzoxazole |

InChI |

InChI=1S/C11H12FN3O/c12-8-1-2-10-9(7-8)14-11(16-10)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 |

InChI Key |

UCRRQDBLXUHEKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole typically involves the reaction of 5-fluoro-2-nitrophenol with piperazine under specific conditions. The process begins with the nitration of 5-fluoro-2-nitrophenol, followed by a cyclization reaction to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production .

Chemical Reactions Analysis

Substitution Reactions at the Piperazine Moiety

The piperazine group undergoes nucleophilic substitution reactions under specific conditions. For example:

-

Alkylation : Reaction with alkyl halides (e.g., chloroacetyl chloride) in the presence of triethylamine yields N-alkylated derivatives .

-

Acylation : Acetylation with acetic anhydride or acyl chlorides produces N-acylpiperazine derivatives, which are intermediates in further functionalization .

Representative Reaction Conditions :

Electrophilic Substitution on the Benzoxazole Ring

The benzoxazole ring participates in electrophilic substitution, with the fluorine atom directing incoming electrophiles to specific positions. Key reactions include:

-

Nitration : Occurs at the 4- or 6-position of the benzoxazole ring under nitrating conditions (e.g., HNO₃/H₂SO₄) .

-

Halogenation : Bromine or chlorine can be introduced using halogenating agents like N-bromosuccinimide (NBS) or Cl₂ gas .

Reactivity Trends :

-

The fluorine atom’s electron-withdrawing effect deactivates the ring but directs substitution to meta/para positions relative to itself.

-

Piperazine’s electron-donating effects slightly activate adjacent positions on the benzoxazole ring.

Reduction:

-

The benzoxazole ring can be reduced to a dihydrobenzoxazole using sodium borohydride (NaBH₄) in methanol .

-

Catalytic hydrogenation (H₂/Pd-C) cleaves the oxazole ring, yielding aminophenol derivatives .

Oxidation:

-

Strong oxidizing agents like KMnO₄ convert the piperazine moiety into a diketopiperazine structure .

-

The benzoxazole ring remains stable under mild oxidation conditions but may degrade with harsh reagents .

Cycloaddition and Ring-Opening Reactions

-

Diels-Alder Reactions : The benzoxazole ring acts as a dienophile in [4+2] cycloadditions with electron-rich dienes .

-

Ring-Opening : Treatment with aqueous HCl opens the oxazole ring, forming a diamino ketone intermediate .

Complexation with Metal Ions

The piperazine nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺) to form stable complexes. These reactions are pH-dependent and occur in polar aprotic solvents like DMF .

Example :

| Metal Ion | Ligand Ratio | Stability Constant (log K) |

|---|---|---|

| Cu²⁺ | 1:2 | 8.9 ± 0.2 |

| Fe³⁺ | 1:1 | 6.5 ± 0.3 |

Suzuki-Miyaura Coupling

The fluorine atom can be replaced via palladium-catalyzed cross-coupling reactions. For instance:

Optimized Conditions :

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzoxazole derivatives, including 5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole, exhibit promising antimicrobial properties. These compounds have been shown to possess activity against various bacterial strains, making them potential candidates for developing new antibiotics. The presence of the piperazine moiety enhances the compound's interaction with biological targets, potentially increasing efficacy against pathogens .

Anticancer Properties

A series of studies have evaluated the cytotoxic effects of 5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole on different cancer cell lines. For instance, derivatives featuring this compound have demonstrated selective toxicity towards human A-549 lung carcinoma cells while sparing non-cancerous cells like HepaRG hepatocytes. This selectivity indicates a potential therapeutic window for anticancer applications . The mechanism of action often involves the modulation of cellular signaling pathways and gene expression related to apoptosis and proliferation .

Enzyme Inhibition Studies

5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole is utilized in biochemical assays to study enzyme interactions and inhibition mechanisms. Its structural features allow it to bind to specific enzymes involved in metabolic pathways, providing insights into drug-target interactions and the development of enzyme inhibitors .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of 5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole with various biological targets. These studies help elucidate the compound's potential mechanisms of action and guide further modifications to enhance its pharmacological properties .

Synthesis and Structure-Activity Relationships

The synthesis of 5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole typically involves strategic reactions that optimize yield and purity. The incorporation of fluorine and piperazine moieties has been shown to significantly impact the biological activity of benzoxazole derivatives. Research into structure-activity relationships (SAR) has indicated that modifications at specific positions on the benzoxazole ring can enhance both stability and efficacy against targeted diseases .

Case Studies

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The benzoxazole scaffold is versatile, with substitutions at the 2- and 5-positions significantly altering biological and physicochemical properties. Key analogues include:

Key Observations :

- Fluorine vs. Methyl : Fluorine’s electron-withdrawing nature may enhance binding to targets like Sec14p compared to methyl’s electron-donating effects .

- Piperazine vs. Aryl Groups : Piperazine improves water solubility and hydrogen-bonding capacity, whereas aryl groups (e.g., chlorophenyl) enhance hydrophobic interactions .

Antifungal Activity:

- 2-(4-Chlorophenyl)-1,3-benzoxazole : Exhibits broad-spectrum antifungal activity (MIC: 2–8 µg/mL) due to hydrophobic interactions with fungal enzymes .

- Piperazine-Containing Analogues : Piperazine may redirect activity toward cytotoxicity (e.g., cancer cells) rather than antifungal targets .

Cytotoxicity:

- Fluorine and piperazine synergize in 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles, showing IC₅₀ values <10 µM in cancer cell lines .

Physicochemical Properties

Predicted properties from collision cross-section (CCS) and molecular weight:

| Compound | Molecular Weight | Predicted CCS (Ų, [M+H]⁺) | LogP (Estimated) |

|---|---|---|---|

| 5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole | 218.22 | 148.2 | 1.8 |

| 5-Methyl-2-(piperazin-1-yl)-1,3-benzoxazole | 217.27 | 151.2 | 2.1 |

| 2-(4-Chlorophenyl)-1,3-benzoxazole | 244.68 | 160.5 | 3.5 |

Key Trends :

- Lower CCS and LogP in piperazine-containing compounds suggest better solubility and membrane permeability .

- Chlorophenyl substitution increases LogP, favoring lipid-rich environments like fungal membranes .

Efficiency :

Biological Activity

5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects supported by relevant research findings.

Chemical Structure and Synthesis

5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole is characterized by the presence of a fluorine atom and a piperazine moiety attached to the benzoxazole core. The synthesis typically involves the reaction of 2-amino-phenol derivatives with piperazine and fluorinated reagents under controlled conditions to yield the target compound.

Antimicrobial Activity

Research has demonstrated that benzoxazole derivatives exhibit potent antimicrobial properties. A study evaluating various benzoxazole derivatives, including 5-fluoro compounds, found that they possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds ranged from 32 to 256 μg/ml .

Table 1: Antimicrobial Activity of 5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole

| Microorganism | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Candida albicans | 256 |

Anticancer Activity

The anticancer potential of 5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole has been evaluated in various studies. Notably, it has shown selective cytotoxicity against several cancer cell lines while sparing normal cells. For instance, it was tested against A549 lung carcinoma cells and exhibited significant cytotoxic effects with an IC50 value indicating effective dose levels that do not harm healthy cells .

Case Study: Cytotoxicity Evaluation

In a specific case study involving the evaluation of benzoxazole derivatives, compounds with piperazine and fluorine substitutions demonstrated promising anticancer activity. The study reported that certain derivatives caused cell cycle arrest in cancer cells and induced apoptosis through mechanisms involving PARP inhibition .

Other Biological Activities

Beyond antimicrobial and anticancer effects, benzoxazole derivatives have been investigated for their potential antiviral and antidiabetic activities. Some studies suggest that they may inhibit key enzymes related to viral replication and glucose metabolism .

Table 2: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole, and how can reaction yields be improved?

- Methodology : A common approach involves nucleophilic substitution at the 2-position of the benzoxazole scaffold using piperazine derivatives. For example, refluxing 5-fluoro-1,3-benzoxazole precursors with 1-(4-methoxyphenyl)piperazine in dichloromethane (DCM) with triethylamine (Et3N) as a base achieves coupling (yield: ~80%) . To improve yields:

- Use polar aprotic solvents like DMF at elevated temperatures (60°C) .

- Optimize stoichiometry (1.1–1.5 eq. of piperazine derivatives) and reaction time (12–24 hours) .

- Purify via recrystallization from ethanol or diethyl ether .

Q. How can the structure of 5-Fluoro-2-(piperazin-1-yl)-1,3-benzoxazole be confirmed experimentally?

- Analytical Techniques :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent positions (e.g., fluorine at C5, piperazine at C2) .

- LC-MS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> peaks) and purity (>95%) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H···O/F motifs) .

Q. What preliminary pharmacological assays are suitable for evaluating this compound’s bioactivity?

- In vitro Screening :

- Receptor Binding : A2A adenosine receptor antagonism (IC50 via radioligand displacement) due to structural similarity to benzoxazole-based antagonists .

- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced A2A receptor affinity?

- Strategies :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions between the benzoxazole core and receptor pockets (e.g., hydrophobic residues in transmembrane domains) .

- QSAR : Correlate substituent electronic properties (Hammett σ constants) with binding data to predict optimal substituents .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

- Troubleshooting :

- Pharmacokinetics : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .

- Formulation : Improve solubility via salt formation (e.g., hydrochloride salts) or nanoencapsulation .

- Target Engagement : Use PET tracers to verify target binding in animal models .

Q. How can structure-activity relationship (SAR) studies optimize benzoxazole derivatives for selective kinase inhibition?

- SAR Design :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) at C5 to enhance π-stacking with kinase ATP pockets .

- Side-Chain Engineering : Replace piperazine with morpholine or thiomorpholine to modulate solubility and selectivity .

- Hybrid Scaffolds : Fuse benzoxazole with pyridine or thiophene rings to explore polypharmacology .

Q. What experimental and computational approaches validate the compound’s mechanism of action in apoptosis induction?

- Integrated Workflow :

- Flow Cytometry : Measure Annexin V/PI staining in treated cells .

- Western Blotting : Quantify caspase-3/7 activation and Bcl-2/Bax ratios .

- Transcriptomics : RNA-seq to identify dysregulated apoptotic pathways (e.g., p53, MAPK) .

- Network Pharmacology : Build protein interaction networks using STRING or Cytoscape .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.